molecular formula C18H26O4S B14545117 Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate CAS No. 61833-26-9

Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate

Cat. No.: B14545117
CAS No.: 61833-26-9
M. Wt: 338.5 g/mol
InChI Key: XFXRRLJYRBCYLL-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group and a methyl group attached to a dec-4-enoate backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate typically involves the reaction of benzenesulfonyl chloride with a suitable alkene precursor. One common method involves the addition of benzenesulfonyl chloride to a dec-4-enoate derivative in the presence of a base such as sodium methoxide. The reaction is carried out at a controlled temperature, usually between 25-35°C, to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions and efficient production of the compound. The process involves the continuous addition of benzenesulfonyl chloride and the alkene precursor into the reactor, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate is unique due to its combination of a benzenesulfonyl group with a dec-4-enoate backbone. This structure imparts specific reactivity and potential biological activity that distinguishes it from other sulfone derivatives.

Properties

CAS No.

61833-26-9

Molecular Formula

C18H26O4S

Molecular Weight

338.5 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate

InChI

InChI=1S/C18H26O4S/c1-15(2)11-7-4-5-10-14-17(18(19)22-3)23(20,21)16-12-8-6-9-13-16/h5-6,8-10,12-13,15,17H,4,7,11,14H2,1-3H3

InChI Key

XFXRRLJYRBCYLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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